![molecular formula C13H8Cl2O B2661635 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-83-7](/img/structure/B2661635.png)
3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde: is an organic compound with the molecular formula C13H8Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with a chlorinating agent such as chlorine gas in the presence of a catalyst like aluminum chloride to introduce the chlorine atoms. Subsequently, the formylation can be achieved using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the production of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow reactors to ensure efficient and controlled chlorination and formylation processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products:
Oxidation: 3’,4’-Dichloro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3’,4’-Dichloro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyl derivatives on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity can lead to the discovery of new drugs for various diseases.
Industry: In the industrial sector, 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is used in the manufacture of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
3,3’-Dichlorobenzidine: Another chlorinated biphenyl derivative with two chlorine atoms at the 3 and 3’ positions.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms at the 4 and 4’ positions.
3,3’-Dichloro-4,4’-diaminobiphenyl: A compound with chlorine atoms at the 3 and 3’ positions and amino groups at the 4 and 4’ positions.
Uniqueness: 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the presence of an aldehyde group
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZZYKUZBAYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)
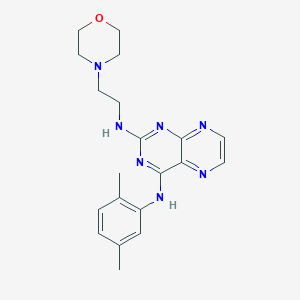

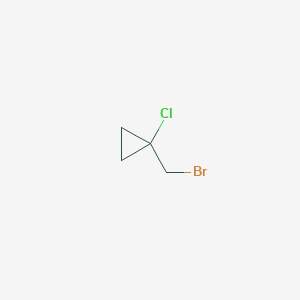
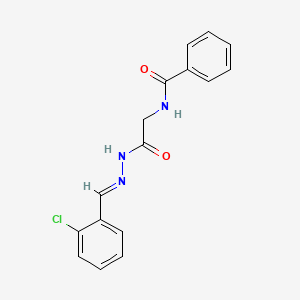
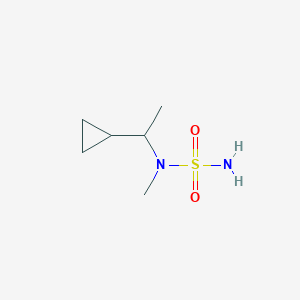
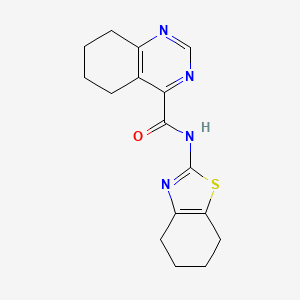
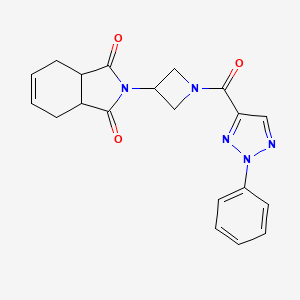
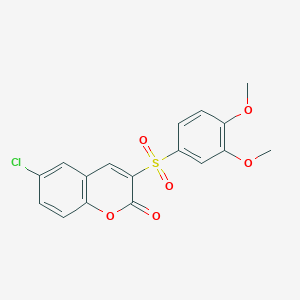
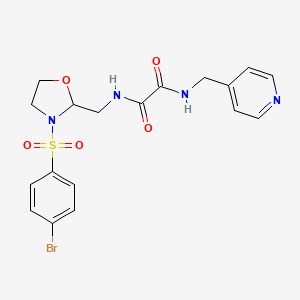
![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
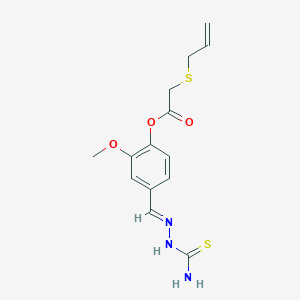
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)
![N-[(2,4-difluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2661575.png)
